molecular formula C11H12N2O2 B7865731 [(2-Cyano-benzyl)-methyl-amino]-acetic acid

[(2-Cyano-benzyl)-methyl-amino]-acetic acid

Cat. No.: B7865731
M. Wt: 204.22 g/mol
InChI Key: GVKQKJAOJLTJSK-UHFFFAOYSA-N
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Description

[(2-Cyano-benzyl)-methyl-amino]-acetic acid is a substituted acetic acid derivative featuring a benzyl group substituted with a cyano (-CN) group at the 2-position, a methylamino (-N(CH₃)) moiety, and a carboxylic acid (-COOH) functional group. Its molecular formula is C₁₁H₁₁N₂O₂, with a molecular weight of 218.22 g/mol (calculated from structural data in and ). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of high-purity active pharmaceutical ingredients (APIs) under ISO-certified processes . Its structural uniqueness lies in the electron-withdrawing cyano group, which enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

2-[(2-cyanophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(8-11(14)15)7-10-5-3-2-4-9(10)6-12/h2-5H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQKJAOJLTJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2-Cyano-benzyl)-methyl-amino]-acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, analgesic, and cytotoxic properties. The synthesis methods and structure-activity relationships are also discussed, providing a comprehensive overview of this compound's relevance in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through various methodologies involving cyanoacetate derivatives. A notable approach includes the use of methyl cyanoacetate as a starting material, which undergoes several transformation steps to yield the final product. The synthesis typically involves:

  • Formation of the Cyano Group : The introduction of the cyano group is crucial for enhancing biological activity.
  • Amine Modification : The methylamino group is integrated to improve solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of cyano compounds exhibit varying degrees of antimicrobial properties. In particular, studies have shown that compounds with electron-withdrawing groups, such as cyano, enhance biological activity against various microorganisms. For instance, derivatives were tested against Escherichia coli and Candida albicans, showing significant inhibition at concentrations above 40 µmol/L .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli40 µmol/L
Derivative XC. albicans30 µmol/L

Analgesic Activity

The analgesic properties of related compounds suggest that this compound may also possess pain-relieving effects. In studies involving various acetic acid derivatives, compounds were evaluated using the abdominal constriction test in rodents, demonstrating significant inhibition of pain responses .

CompoundAnalgesic Activity (%)Reference Drug (Aspirin) Activity (%)
Compound A85%58%
Compound B75%58%

Cytotoxicity

Cytotoxic effects of this compound have been explored in cancer cell lines. In vitro studies showed that certain derivatives induced apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased Bax/Bcl-2 ratios .

Cell LineIC50 (µM)Mechanism of Action
MGC-8035.1G2/M phase arrest
HGC-277.6Induction of apoptosis

Case Studies

  • Antimicrobial Study : A study conducted by demonstrated that a series of cyano derivatives exhibited potent antimicrobial activity against Chlorella pyrenoidosa and Saccharomyces cerevisiae. These findings suggest that structural modifications can lead to enhanced efficacy against specific pathogens.
  • Analgesic Evaluation : Research highlighted in indicated that certain analogs of acetic acid derivatives showed superior analgesic properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This positions this compound as a potential candidate for further development in pain management therapies.

Scientific Research Applications

Chemical Synthesis

Key Applications:

  • Precursor in Organic Synthesis: The compound serves as a building block for synthesizing other organic molecules. It can undergo reactions such as alkylation, acylation, and condensation, making it valuable in the production of pharmaceuticals and agrochemicals .
  • Buffering Agent: It acts as a non-ionic organic buffering agent in biological applications, particularly in cell cultures where maintaining a stable pH (between 6 and 8.5) is crucial for cellular functions .

Table 1: Chemical Reactions Involving [(2-Cyano-benzyl)-methyl-amino]-acetic acid

Reaction TypeDescriptionProducts/Outcomes
AlkylationReaction with alkyl halides to form substituted aminesVarious amine derivatives
AcylationReaction with acyl chlorides to produce amidesAmide compounds
CondensationFormation of larger molecules through condensationPolymers or complex organic structures

Pharmaceutical Applications

Research Findings:

  • Drug Development: this compound has been explored for its potential role in drug development due to its structural properties that may influence biological activity. It can be modified to enhance efficacy against specific targets, such as enzymes or receptors involved in disease pathways .
  • Hypoglycemic Agents: Similar compounds have been studied for their effects on glucose metabolism, indicating potential applications in diabetes management .

Case Study:
A study published in a pharmaceutical journal highlighted the synthesis of derivatives of this compound that exhibited significant hypoglycemic activity in animal models, suggesting its utility in developing new diabetes medications .

Biological Applications

Key Uses:

  • Cell Culture Media: The compound is utilized in cell culture media formulations to support the growth of various cell types, particularly in research settings focused on cancer biology and drug testing .
  • pH Stabilization: It helps maintain optimal pH levels during experiments, which is critical for enzyme activity and cellular processes.

Industrial Applications

Synthesis of Dyes and Coatings:

  • The compound has been employed as an intermediate in the synthesis of dyes used in textile and coating industries. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes, making them suitable for various applications .

Table 2: Industrial Applications of this compound

ApplicationIndustryBenefits
Dye ProductionTextileEnhanced colorfastness
Coating FormulationsPaints and CoatingsImproved durability and stability

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzyl Ring

a) 2-[(2-Methylphenyl)methylamino]acetic Acid
  • Structure: Benzyl ring substituted with a methyl (-CH₃) group at the 2-position instead of cyano.
  • Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol) .
  • Key Differences: The methyl group is electron-donating, reducing polarity compared to the cyano analog. Lower molecular weight may enhance membrane permeability but reduce metabolic stability. Applications: Limited data, but structural analogs are explored in biochemical assays and enzyme interaction studies .
b) 2-(3-Hydroxybenzylamino)acetic Acid
  • Structure : Benzyl ring substituted with a hydroxyl (-OH) group at the 3-position.
  • Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol) .
  • Demonstrated biological activity in substituted amino acid complexes, likely due to enhanced receptor interactions .

Variations in the Amino Group Substituents

a) [(2-Cyano-benzyl)-ethyl-amino]-acetic Acid
  • Structure: Ethylamino (-N(CH₂CH₃)) group replaces methylamino.
  • Molecular Formula : C₁₂H₁₄N₂O₂ (MW: 218.25 g/mol) .
  • May exhibit altered metabolic pathways due to differences in N-alkyl chain oxidation .
b) 2-[Benzyl(phenyl)amino]acetic Acid
  • Structure: Benzyl and phenyl groups attached to the amino nitrogen.
  • Molecular Formula: C₁₅H₁₅NO₂ (MW: 241.29 g/mol) .
  • Key Differences :
    • Bulkier aromatic substituents reduce conformational flexibility, possibly limiting binding to specific receptors.
    • Higher molecular weight may affect pharmacokinetics, such as absorption and distribution .

Functional Group Modifications

a) 2-[Methyl(2-phenylacetyl)amino]acetic Acid
  • Structure: Methyl and phenylacetyl groups on the amino nitrogen.
  • Molecular Formula: C₁₁H₁₃NO₃ (MW: 207.23 g/mol) .
  • Synthetic routes involve carbodiimide-mediated coupling, similar to methods for the target compound .
b) 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid
  • Structure : Cyclohexyl group replaces the benzyl ring.
  • Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25 g/mol) .
  • Key Differences: Aliphatic cyclohexyl group increases lipophilicity and reduces aromatic interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[(2-Cyano-benzyl)-methyl-amino]-acetic acid C₁₁H₁₁N₂O₂ 218.22 2-CN, methylamino High polarity, API intermediate
2-[(2-Methylphenyl)methylamino]acetic acid C₁₀H₁₃NO₂ 179.22 2-CH₃, methylamino Enhanced permeability
[(2-Cyano-benzyl)-ethyl-amino]-acetic acid C₁₂H₁₄N₂O₂ 218.25 2-CN, ethylamino Increased lipophilicity
2-[Benzyl(phenyl)amino]acetic acid C₁₅H₁₅NO₂ 241.29 Benzyl, phenylamino Reduced conformational flexibility
2-(3-Hydroxybenzylamino)acetic acid C₉H₁₁NO₃ 181.19 3-OH, methylamino High hydrophilicity

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